molecular formula C24H20FN3O3S B3020748 2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-72-4

2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B3020748
CAS No.: 537043-72-4
M. Wt: 449.5
InChI Key: WPHJNDCAFJNKJC-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20FN3O3S and its molecular weight is 449.5. The purity is usually 95%.
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Biological Activity

The compound 2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a derivative of quinoline and pyrimidine structures that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H18_{18}F1_{1}N2_{2}O3_{3}S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of functional groups such as the hydroxyphenyl and fluorobenzyl moieties enhances its reactivity with enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, quinoline derivatives are known to affect kinases and proteases, which play critical roles in cell proliferation and apoptosis.
  • Antioxidant Activity : The hydroxy group can act as a free radical scavenger, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines:

  • Study Results : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The mechanism was linked to the inhibition of topoisomerases and induction of apoptosis through caspase activation .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against bacterial strains and possibly fungi:

  • Research Findings : A review indicated that quinoline derivatives could inhibit the growth of Staphylococcus epidermidis and other pathogenic bacteria. This activity is often related to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Antimalarial Effects

The antimalarial efficacy of related compounds has been documented extensively:

  • Case Study : In vivo studies with similar quinoline derivatives have shown effectiveness against Plasmodium falciparum, indicating potential for treating malaria .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReferences
AnticancerCytotoxicity against MCF-7 and HCT-116
AntimicrobialInhibition of Staphylococcus epidermidis
AntimalarialEfficacy against Plasmodium falciparum

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-16-8-2-1-5-14(16)12-32-24-27-22-21(23(31)28-24)19(13-6-3-7-15(29)11-13)20-17(26-22)9-4-10-18(20)30/h1-3,5-8,11,19,29H,4,9-10,12H2,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHJNDCAFJNKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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